![molecular formula C18H17F2NO4S B2570316 methyl (2Z)-3-[(3,4-difluorophenyl)amino]-2-[(2,4-dimethylphenyl)sulfonyl]acrylate CAS No. 1327174-37-7](/img/structure/B2570316.png)

methyl (2Z)-3-[(3,4-difluorophenyl)amino]-2-[(2,4-dimethylphenyl)sulfonyl]acrylate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

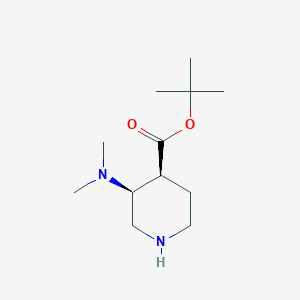

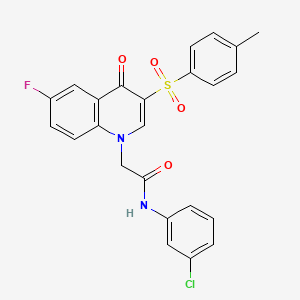

The compound contains several functional groups, including an acrylate group, a sulfone group, and an amine group. The presence of these groups suggests that the compound could participate in a variety of chemical reactions.

Synthesis Analysis

Without specific information, it’s hard to provide a detailed synthesis analysis. However, the compound could potentially be synthesized through a series of reactions involving the corresponding phenylamines, sulfonyl chlorides, and acrylates.Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of aromatic rings (from the phenyl groups), a sulfone group (-SO2-), an acrylate group (CH=CHCOO-), and an amine group (-NH2).Chemical Reactions Analysis

Again, without specific information, it’s difficult to provide a detailed analysis of the chemical reactions this compound might undergo. However, the presence of the acrylate group suggests that it could participate in polymerization reactions. The amine group might be able to act as a nucleophile in various reactions.Physical And Chemical Properties Analysis

The physical and chemical properties of a compound depend on its molecular structure. For example, the presence of polar functional groups (like the sulfone and acrylate groups) would likely make this compound polar, affecting its solubility in different solvents.Applications De Recherche Scientifique

Synthesis and Chemical Applications

Methyl (2Z)-3-[(3,4-difluorophenyl)amino]-2-[(2,4-dimethylphenyl)sulfonyl]acrylate is involved in the synthesis of complex molecules and polymers. For example, methyl 3-(dimethylamino) acrylates containing various sulfonyl groups have been synthesized and demonstrated utility in producing pyrimidine-4(3H)-ones through reactions with amidines, showcasing the compound's role in creating nucleotide analogs and potentially bioactive molecules (Sokolenko et al., 2017).

Material Science and Polymer Research

In material science, methylacrylate polymers with photochromic side chains containing azobenzene groups have been synthesized, illustrating the compound's application in developing materials with light-responsive properties. These materials exhibit photochromic behavior through trans-cis isomerization, which is crucial for applications in smart coatings and optical storage devices (Ortyl et al., 2002).

Moreover, the compound has been used in the development of hydrophobically modified sulfobetaine copolymers, highlighting its role in producing polymers with antifouling properties, hemocompatibility, and stimulus-responsive behavior, essential for biomedical applications and smart materials (Woodfield et al., 2014).

Safety And Hazards

Without specific information, it’s hard to provide details on the safety and hazards associated with this compound. As with any chemical, appropriate safety precautions should be taken when handling it.

Orientations Futures

The future directions for research on this compound would depend on its intended use and the results of initial studies. If it shows promising properties (for example, as a potential drug or as a monomer for polymer synthesis), further studies could be conducted to optimize its synthesis, understand its properties better, and explore its potential applications.

Please note that this is a general analysis based on the structure of the compound. For a detailed and accurate analysis, specific studies and experimental data are needed. If you have more specific information about this compound, I could provide a more detailed analysis.

Propriétés

IUPAC Name |

methyl (Z)-3-(3,4-difluoroanilino)-2-(2,4-dimethylphenyl)sulfonylprop-2-enoate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17F2NO4S/c1-11-4-7-16(12(2)8-11)26(23,24)17(18(22)25-3)10-21-13-5-6-14(19)15(20)9-13/h4-10,21H,1-3H3/b17-10- |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PGNVOTWZIIKVSW-YVLHZVERSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)S(=O)(=O)C(=CNC2=CC(=C(C=C2)F)F)C(=O)OC)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC(=C(C=C1)S(=O)(=O)/C(=C\NC2=CC(=C(C=C2)F)F)/C(=O)OC)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17F2NO4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

381.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

methyl (2Z)-3-[(3,4-difluorophenyl)amino]-2-[(2,4-dimethylphenyl)sulfonyl]acrylate | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Ethyl 4-((2-ethyl-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)(4-(trifluoromethyl)phenyl)methyl)piperazine-1-carboxylate](/img/structure/B2570233.png)

![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-((1-(3-(dimethylamino)propyl)-2-oxo-1,2,5,6,7,8-hexahydroquinazolin-4-yl)thio)acetamide](/img/structure/B2570237.png)

![2-(2-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)propanamido)benzamide](/img/structure/B2570245.png)

![7-(4-Fluorophenyl)[1,2,4]triazolo[1,5-a]pyrimidin-2-yl 3,4,4-trifluoro-3-butenyl sulfide](/img/structure/B2570250.png)

![N-(2-(5-(4-bromobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-(4-chlorophenoxy)acetamide](/img/structure/B2570253.png)